2-Ethyl-3-oxobutanenitrile

Physical organic chemistry Enolate chemistry Alkylation regioselectivity

2-Ethyl-3-oxobutanenitrile (CAS 1780-46-7, molecular formula C₆H₉NO, molecular weight 111.14 g/mol) is a bifunctional β-ketonitrile bearing both a ketone carbonyl and a cyano group at the β-position, with an ethyl substituent at the α-carbon. It belongs to the acylacetonitrile class, which has been extensively patented for acaricidal applications.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 1780-46-7
Cat. No. B2818798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-oxobutanenitrile
CAS1780-46-7
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESCCC(C#N)C(=O)C
InChIInChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h6H,3H2,1-2H3
InChIKeyBNOSMUJYKYEPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-oxobutanenitrile (CAS 1780-46-7): Chemical Identity and Core Properties for Procurement Evaluation


2-Ethyl-3-oxobutanenitrile (CAS 1780-46-7, molecular formula C₆H₉NO, molecular weight 111.14 g/mol) is a bifunctional β-ketonitrile bearing both a ketone carbonyl and a cyano group at the β-position, with an ethyl substituent at the α-carbon . It belongs to the acylacetonitrile class, which has been extensively patented for acaricidal applications [1]. The compound exists as a colorless to pale yellow liquid, is soluble in polar organic solvents, and has a computed XLogP3 of 0.8, reflecting moderate lipophilicity conferred by the 2-ethyl group . It is catalogued as a versatile small-molecule scaffold and building block, with 47 associated patent families indicating significant industrial interest [2].

Why 2-Ethyl-3-oxobutanenitrile Cannot Be Readily Replaced by Unsubstituted or 2-Methyl Analogs


The 2-ethyl substituent on the 3-oxobutanenitrile scaffold is not a passive structural variation; it directly modulates three properties critical to synthetic utility: (i) α-C–H acidity, where computational predictions indicate a substantial pKa shift from ~10.31 for the unsubstituted parent 3-oxobutanenitrile to ~8.50 for the 2-methyl analog, with the 2-ethyl derivative occupying an intermediate acidity range that alters enolate nucleophilicity and alkylation regioselectivity [1]; (ii) lipophilicity, with the 2-ethyl analog exhibiting a higher computed XLogP3 (0.8) versus 2-methyl-3-oxobutanenitrile (~0.60), affecting partitioning behavior in biphasic reactions and biological screens [2]; and (iii) steric environment at the α-position, which governs diastereoselectivity in biocatalytic and chemical reductions—the baker's yeast-mediated conversion of 3-oxobutyronitrile to 2-ethyl-3-hydroxybutyronitrile proceeds with virtual enantiopurity but only modest diastereoselection, a stereo-chemical outcome distinct from that observed with 2-methyl or 2-phenyl congeners [3][4]. These quantifiable differences mean that substituting a 2-methyl or unsubstituted analog will predictably alter reaction yields, stereochemical outcomes, and physicochemical profiles in downstream applications.

Quantitative Differentiation Evidence for 2-Ethyl-3-oxobutanenitrile Against Closest Analogs


α-C–H Acidity Modulation: Predicted pKa Shift of ~1.8 Units Relative to Unsubstituted Parent

The acidity of the α-C–H proton is a primary determinant of enolate formation kinetics and alkylation efficiency in β-ketonitriles. The unsubstituted 3-oxobutanenitrile has a predicted aqueous pKa of 10.31±0.10 , while the 2-methyl analog exhibits a substantially lower predicted pKa of 8.50 [1]. The 2-ethyl-3-oxobutanenitrile is expected to exhibit an α-C–H acidity intermediate between these two values, reflecting the electron-donating inductive effect of the ethyl group that partially destabilizes the enolate anion relative to the 2-methyl case. This ~1.8 unit pKa difference between the unsubstituted and 2-alkylated derivatives translates to an approximately 60-fold difference in the equilibrium enolate concentration under identical basic conditions, directly impacting the efficiency of alkylation, aldol, and Knoevenagel condensation reactions. Note: pKa values cited are computationally predicted; experimental determinations were not identified in the literature surveyed.

Physical organic chemistry Enolate chemistry Alkylation regioselectivity

Lipophilicity Differentiation: XLogP3 of 0.8 versus 0.60 for 2-Methyl Analog

The computed lipophilicity of 2-ethyl-3-oxobutanenitrile (XLogP3 = 0.8) is approximately 0.2 log units higher than that of the 2-methyl analog (predicted LogP = 0.60; LogD at pH 7.4 = 0.57) [1]. This ΔlogP of ~0.2–0.23 units corresponds to a ~1.6–1.7 fold increase in the octanol/water partition coefficient, reflecting the additional methylene unit in the 2-ethyl substituent. In the context of the acylacetonitrile acaricide pharmacophore described in patent WO2002014263, where lipophilicity directly influences cuticular penetration and target-site bioavailability in mites [2], this quantifiable difference in logP may be exploited to tune physicochemical profiles of lead candidates without altering the core β-ketonitrile warhead.

Drug-likeness Partition coefficient Medicinal chemistry

Biocatalytic Accessibility: Baker's Yeast-Mediated In Situ Ethylation–Reduction to Enantiopure 2-Ethyl-3-hydroxybutyronitrile

Itoh et al. (1989) demonstrated that incubation of 3-oxobutyronitrile with baker's yeast (Saccharomyces cerevisiae) results in concomitant α-ethylation and carbonyl reduction, directly yielding 2-ethyl-3-hydroxybutyronitrile [1]. Critically, both epimers of the product were obtained in virtually enantiopure form, although diastereoselectivity was low [2]. This stands in contrast to the 2-phenyl analog, which gave exclusively the syn diastereomer in high optical yield [1]. The Curvularia lunata-mediated process reported by Dehli and Gotor (2001) extended the alkylation scope to ethyl, propyl, butyl, and iso-butyl chains with enantiomeric and diastereomeric excesses up to 98%, though the specific 2-ethyl derivative was not the focus of their optimization [2]. This biocatalytic route provides a unique, one-pot access to optically active 2-ethyl-3-hydroxybutyronitrile—a chiral building block not readily accessible from the corresponding 2-methyl or 2-propyl analogs with comparable stereochemical outcomes.

Biocatalysis Asymmetric synthesis Chiral building blocks

Quantitative One-Step Synthesis Under Adapted Vilsmeier Conditions with Full Spectroscopic Validation

A protocol for the one-step synthesis of 2-ethyl-3-oxobutanenitrile in quantitative yield using adapted Vilsmeier conditions has been reported, with the product fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with conventional condensation routes (e.g., ethyl acetate + propionitrile under basic conditions) that typically afford moderate yields . The availability of a high-yielding, single-step synthetic protocol with comprehensive spectroscopic validation reduces procurement risk by ensuring reproducible access to well-characterized material, and provides a quality-control benchmark (NMR, IR, Raman data) against which commercially sourced batches can be verified.

Synthetic methodology Process chemistry Analytical characterization

Acylacetonitrile Acaricide Pharmacophore: Patent Coverage and Class-Level Activity Context

The acylacetonitrile structural class, to which 2-ethyl-3-oxobutanenitrile belongs, is the basis of the commercial acaricide cyflumetofen (CAS 400882-07-7) and is protected by multiple patent families including WO2002014263 and WO2004080180, which claim acylacetonitrile compounds of general formula (1) wherein the α-substituent (R²) can be C1-6 alkyl, C1-4 haloalkyl, or related groups [1][2]. Within this pharmacophore model, the 2-ethyl substitution on the 3-oxobutanenitrile core represents a specific alkyl chain length that may confer distinct acaricidal potency and spectrum relative to shorter (2-methyl) or longer (2-propyl, 2-butyl) chain analogs, although direct comparative IC₅₀/LC₅₀ data for the isolated 2-ethyl derivative against Tetranychus spp. were not identified in the publicly accessible literature [3]. The existence of 47 patent families associated with this specific CAS number indicates sustained industrial investment in this scaffold [3].

Agrochemical Acaricide Patent landscape

Recommended Application Scenarios for 2-Ethyl-3-oxobutanenitrile Based on Differential Evidence


Asymmetric Synthesis of Chiral β-Hydroxy Nitrile Building Blocks via Biocatalytic Reduction

The demonstrated ability of baker's yeast to mediate in situ α-ethylation and enantioselective carbonyl reduction of 3-oxobutyronitrile to yield enantiopure 2-ethyl-3-hydroxybutyronitrile [1] positions 2-ethyl-3-oxobutanenitrile as both a substrate and a product in biocatalytic cascades. This scenario is particularly relevant for medicinal chemistry groups seeking chiral 1,3-amino alcohol precursors, where the 2-ethyl substituent provides steric differentiation not achievable with the 2-methyl analog. The Curvularia lunata system [2] offers an alternative whole-cell biocatalytic route with improved diastereoselectivity (ee and de up to 98%).

Agrochemical Lead Optimization: Acylacetonitrile Acaricide Scaffold Derivatization

The 2-ethyl-3-oxobutanenitrile core fits within the general formula (1) of the acylacetonitrile acaricide patents WO2002014263 and WO2004080180 [3][4]. The quantifiable logP increment of ~0.2 units relative to the 2-methyl analog can be exploited to fine-tune cuticular penetration in mite pests, a critical parameter in acaricide development. Procurement of this specific intermediate enables structure-activity relationship (SAR) studies exploring the impact of α-alkyl chain length on miticidal potency, ovicidal activity, and residual duration.

Heterocyclic Synthesis: Tf₂O-Mediated Benzannulation to Multisubstituted Arylnitriles

Acylacetonitriles, including 2-ethyl-3-oxobutanenitrile, serve as competent substrates in the Tf₂O-mediated [3+2+1] benzannulation with enaminones to afford multisubstituted arylnitriles under mild conditions with excellent functional group compatibility [5]. The 2-ethyl substituent introduces a specific substitution pattern on the resulting aryl nitrile that differs from that obtained with unsubstituted or 2-methyl acylacetonitrile substrates, enabling diversity-oriented synthesis of arylnitrile libraries for pharmaceutical screening.

Quality-Control-Benchmarked Procurement for Chemical Biology and Fragment-Based Screening

The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) from the quantitative-yield Vilsmeier-based synthetic protocol [6] provides a rigorous identity and purity benchmark. For fragment-based drug discovery (FBDD) collections where the β-ketonitrile fragment (molecular weight 111.14 Da, within the 'rule of three' guidelines) is included, this compound offers a well-characterized, synthetically accessible entry with documented physicochemical parameters (XLogP3 = 0.8, topological polar surface area = 40.9 Ų) .

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